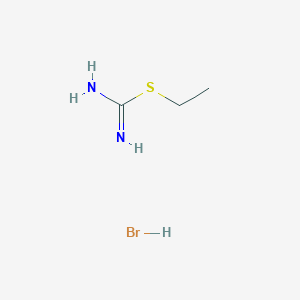

S-エチルイソチオ尿素臭化水素酸塩

概要

説明

S-ethyl Isothiourea (SEIT) is a potent inhibitor of NOS in vitro but lacks good in vivo efficacy due to poor cellular penetration. The Ki values are 19, 39, and 29 nM using purified human iNOS, eNOS, and nNOS, respectively.

科学的研究の応用

太陽電池効率の向上

SEBr: は、広帯域ギャップペロブスカイト太陽電池(PSC)における表面改質に利用されてきました。 SEBrは、開放電圧の損失につながる表面欠陥を起こしやすいPb-IおよびFA-I末端表面の両方を不動態化できる多機能分子として機能します。 ペロブスカイト界面におけるフェルミ準位をアップシフトさせることで、SEBrはキャリア収集を促進し、その結果、電力変換効率とデバイスの安定性が向上します .

一酸化窒素合成酵素阻害

生物医学研究において、SEBrは、誘導型ヒト、内皮、およびニューロン型一酸化窒素合成酵素アイソザイムの阻害剤としての役割で知られています。 この特性は、炎症や循環性ショックなど、カルシウム非依存型一酸化窒素(NO)合成酵素のアイソフォームの誘導とそれに続くNOの生成亢進が関与する疾患の研究において特に重要です .

分子工学

SEBrは、分子レベルで表面欠陥と相互作用する能力があるため、分子工学において貴重なツールとなっています。 この分野におけるSEBrの応用は、高性能電子デバイスに必要なものなど、特定の特性を持つ材料の開発にとって重要です .

薬理学的研究

さまざまな一酸化窒素合成酵素アイソザイムに対する阻害効果があるため、SEBrは、NO過剰産生に関連する状態の治療法を探るために薬理学的研究で広く使用されています。 これには、心血管疾患、神経変性疾患、敗血症性ショックを標的とする薬物の開発が含まれます .

作用機序

Target of Action

S-Ethylisothiourea hydrobromide primarily targets nitric oxide synthase (NOS) enzymes . These enzymes play a crucial role in producing nitric oxide, a molecule involved in various physiological and pathological processes. The compound is a potent competitive inhibitor of human NOS isozymes, particularly the inducible form .

Mode of Action

S-Ethylisothiourea hydrobromide acts as a competitive inhibitor of NOS enzymes . It competes with L-arginine, the natural substrate of NOS, for the active site of the enzyme . By binding to the active site of NOS, it prevents the formation of nitric oxide .

Biochemical Pathways

The inhibition of NOS enzymes by S-Ethylisothiourea hydrobromide affects the nitric oxide synthesis pathway . Nitric oxide is a signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission. Therefore, the inhibition of NOS enzymes can have significant downstream effects on these processes .

Result of Action

The inhibition of NOS enzymes by S-Ethylisothiourea hydrobromide results in a decrease in nitric oxide production . This can have various molecular and cellular effects, depending on the specific physiological or pathological context. For instance, it may affect vasodilation, immune response, and neurotransmission due to the role of nitric oxide in these processes .

Action Environment

The action, efficacy, and stability of S-Ethylisothiourea hydrobromide can be influenced by various environmental factors. For example, the compound’s inhibitory activity may be affected by the concentration of L-arginine, the natural substrate of NOS . Additionally, factors such as pH and temperature could potentially affect the stability of the compound.

Safety and Hazards

S-Ethylisothiourea hydrobromide may cause respiratory tract irritation. It may be harmful if absorbed through the skin, may cause skin irritation, may cause eye irritation, and may be harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

生化学分析

Biochemical Properties

S-Ethylisothiourea Hydrobromide is known to interact with various enzymes and proteins in biochemical reactions

Molecular Mechanism

S-Ethylisothiourea Hydrobromide is a selective inhibitor of type II nitric oxide synthase . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

S-Ethylisothiourea Hydrobromide is relatively stable at room temperature but decomposes at high temperatures

Dosage Effects in Animal Models

The effects of S-Ethylisothiourea Hydrobromide vary with different dosages in animal models

特性

IUPAC Name |

ethyl carbamimidothioate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2S.BrH/c1-2-6-3(4)5;/h2H2,1H3,(H3,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXXKWPYNMZFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2986-20-1 (Parent) | |

| Record name | S-Ethylisothiuronium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

185.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071-37-0 | |

| Record name | Carbamimidothioic acid, ethyl ester, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Ethylisothiuronium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | etiron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl carbamimidothioate hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-ETHYLISOTHIURONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9389OA11M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

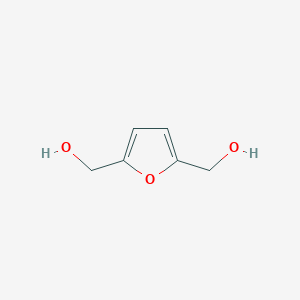

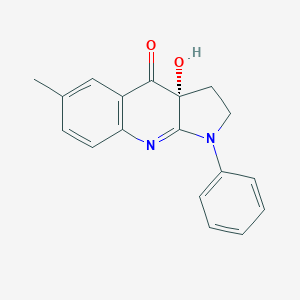

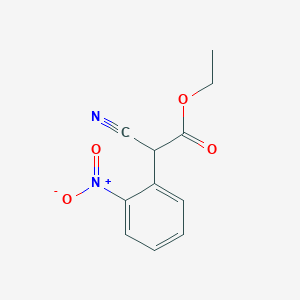

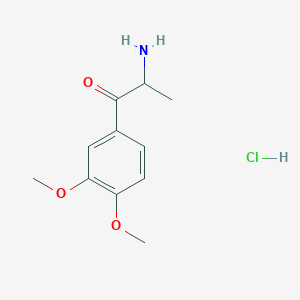

Feasible Synthetic Routes

Q1: What is the role of S-Ethylisothiourea hydrobromide in the synthesis of ensitrelvir?

A1: S-Ethylisothiourea hydrobromide serves as a crucial starting material in the synthesis of the N1, N3-disubstituted 1,3,5-triazone core of ensitrelvir []. This four-step telescoped strategy involves a reaction with aminomethyl triazole, utilizing 1,1'-Carbonyldiimidazole (CDI) as an activating agent. This reaction sequence includes CDI-activation, condensation, CDI-cyclization, and N1-alkylation, ultimately leading to the desired triazone intermediate [].

Q2: What are the advantages of this synthetic approach using S-Ethylisothiourea hydrobromide for ensitrelvir production?

A2: The research highlights several benefits of utilizing S-Ethylisothiourea hydrobromide in this synthetic route. The procedure stands out due to its straightforward conditions and operational simplicity, making it suitable for large-scale production. Furthermore, the strategy boasts a commendable overall yield of 53% on a gram scale, highlighting its efficiency []. This efficient and scalable synthesis of the key N1, N3-disubstituted 1,3,5-triazone intermediate of ensitrelvir using S-Ethylisothiourea hydrobromide paves the way for further research and development of ensitrelvir analogs [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

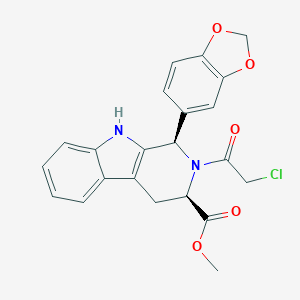

![(1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B16199.png)

![(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B16200.png)